4-(1h-Pyrrol-1-yl)benzenesulfonamide

Übersicht

Beschreibung

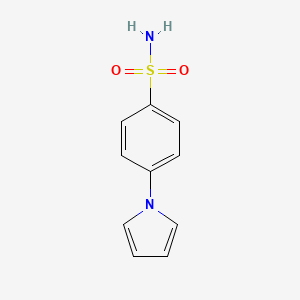

4-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of a pyrrole ring attached to a benzenesulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, such as glacial acetic acid. The reaction is carried out under reflux conditions for 24-26 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily recognized for its inhibitory effects on carbonic anhydrase and its ability to modulate the Wnt/β-catenin signaling pathway . These mechanisms suggest its potential as an anticancer agent, especially against multidrug-resistant cancer cells. The ability to target multiple biological pathways enhances its therapeutic potential, making it a candidate for further drug development.

Table 1: Biological Activities of 4-(1H-Pyrrol-1-yl)benzenesulfonamide

| Activity | Mechanism | Target |

|---|---|---|

| Carbonic Anhydrase Inhibition | Inhibition of enzyme activity | Tumor growth and survival |

| Wnt/β-catenin Modulation | Regulation of signaling pathways | Cancer cell proliferation |

| Anticancer Activity | Induction of apoptosis and cell cycle arrest | Various cancer cell lines (HeLa, HCT-116, MCF-7) |

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study evaluated a series of synthesized compounds against human tumor cell lines, revealing that certain derivatives promoted cell cycle arrest in the G2/M phase and induced apoptosis. The most potent compound exhibited IC50 values of 3 µM against HCT-116 cells, highlighting the compound's effectiveness in targeting cancer cells.

Case Study: Compound Evaluation

In a notable study, various derivatives were synthesized and tested for their anticancer activity:

- Compound 28 : Showed the highest potency with IC50 values of 3 µM (HCT-116), 5 µM (MCF-7), and 7 µM (HeLa).

- Mechanisms analyzed included caspase activation and phosphatidylserine translocation, indicating a robust apoptotic response in treated cells .

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrases (particularly hCA IX and hCA XII) has been extensively studied. Inhibitors of these enzymes are crucial in developing therapies for conditions such as cancer and glaucoma. The dual-targeting capability against both carbonic anhydrase and Wnt/β-catenin pathways positions this compound as a promising candidate for multifaceted therapeutic strategies.

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition Constant (Ki) | Remarks |

|---|---|---|

| hCA I | <50 nM | Effective inhibitor |

| hCA II | <50 nM | Comparable to standard inhibitors |

| hCA IX | <50 nM | Potential for targeted cancer therapy |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves reactions between various aryl/heteroaryl groups with sulfonamide precursors. Understanding the structure-activity relationship is critical for optimizing the efficacy of these compounds. Researchers have utilized quantitative structure activity relationships (QSAR) to identify key molecular descriptors that influence biological activity.

Key Findings from SAR Studies

Wirkmechanismus

The mechanism of action of 4-(1H-Pyrrol-1-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase, and the disruption of signaling pathways, including the Wnt/β-catenin pathway. These actions lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares a similar structure but contains a pyrazole ring instead of a pyrrole ring.

4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This derivative has additional substituents that enhance its biological activity.

Uniqueness: 4-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

4-(1H-Pyrrol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by diverse research findings and data tables.

The primary target of this compound is carbonic anhydrase (CA) , specifically the human isoforms (hCA). These enzymes are critical for maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. The inhibition of CA can lead to altered pH regulation and ion transport, which may affect various physiological processes.

Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway , a crucial pathway in cell proliferation and survival. By targeting this pathway, this compound may disrupt cancer cell growth and enhance apoptosis.

This compound exhibits several noteworthy biochemical properties:

- Inhibition of Enzymatic Activity : It effectively inhibits human carbonic anhydrase isoforms, impacting physiological processes such as pH balance and cellular signaling.

- Anticancer Activity : The compound has demonstrated potent anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

Cellular Effects

The compound's effects on cellular processes are profound:

- Induction of Apoptosis : In cancer cells, it promotes programmed cell death, which is a desirable effect in cancer therapy.

- Cell Cycle Arrest : It halts the progression of the cell cycle, thereby preventing further proliferation of cancer cells .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

- Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

- Antileishmanial Activity :

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 23 | HeLa | 45 ± 3 |

| 24 | HCT-116 | 32 ± 2 |

| 25 | MCF-7 | 38 ± 4 |

Table 2: Antileishmanial Activity

| Compound | L. infantum IC50 (µM) | L. amazonensis IC50 (µM) |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

Eigenschaften

IUPAC Name |

4-pyrrol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEROWGICZZJWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280383 | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-30-2 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1h-pyrrol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?

A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.

Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?

A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.